molecular formula C15H11Cl2NOS B6144617 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one CAS No. 29573-84-0

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one

Cat. No. B6144617
CAS RN: 29573-84-0
M. Wt: 324.2 g/mol
InChI Key: UMMFLCIRPLZWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one, also known as 2-CP, is a synthetic phenothiazine derivative with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis and as a tool for studying the structure and function of proteins and other biological molecules. 2-CP has been used in a variety of laboratory experiments, including the study of enzyme kinetics and enzyme inhibition, as well as the analysis of protein-ligand interactions. In addition, it has been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has been used in a variety of scientific research applications, including the study of enzyme kinetics and enzyme inhibition, as well as the analysis of protein-ligand interactions. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of certain compounds. In addition, 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has been used as a tool to study the structure and function of proteins and other biological molecules.

Advantages and Limitations for Lab Experiments

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has several advantages that make it an attractive tool for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, it also has some limitations. It is not very soluble in water, so it must be used in an organic solvent such as methanol or ethanol. In addition, it is not very stable and can be degraded by light and air.

Future Directions

The use of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one in scientific research is still in its early stages, so there is a great potential for further investigation. Possible future directions include the development of more efficient synthesis methods, the study of its effects on other enzymes and proteins, and the investigation of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one, as well as its mechanism of action.

Synthesis Methods

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one can be synthesized by several methods, including the reaction of 2-chloro-10H-phenothiazine with 1-chloro-2-propanone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

2-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c1-9(16)15(19)18-11-4-2-3-5-13(11)20-14-7-6-10(17)8-12(14)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMFLCIRPLZWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-10-(2-chloropropanoyl)-10H-phenothiazine

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